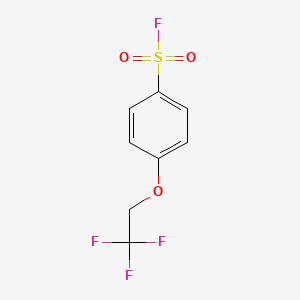

4-(2,2,2-Trifluoroethoxy)benzene-1-sulfonyl fluoride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(2,2,2-Trifluoroethoxy)benzene-1-sulfonyl fluoride is a chemical compound with the molecular formula C8H6F4O3S and a molecular weight of 258.19 g/mol . This compound is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of 4-(2,2,2-Trifluoroethoxy)benzene-1-sulfonyl fluoride typically involves the reaction of 4-(2,2,2-Trifluoroethoxy)benzene-1-sulfonyl chloride with fluoride sources under specific conditions . The reaction conditions often include the use of solvents and controlled temperatures to ensure the desired product is obtained with high purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and efficiency .

Chemical Reactions Analysis

4-(2,2,2-Trifluoroethoxy)benzene-1-sulfonyl fluoride undergoes various chemical reactions, including:

Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the sulfonyl fluoride group is replaced by other nucleophiles.

Oxidation and Reduction: While specific oxidation and reduction reactions involving this compound are less common, it can potentially undergo such reactions under appropriate conditions.

Hydrolysis: The sulfonyl fluoride group can be hydrolyzed to form the corresponding sulfonic acid.

Common reagents used in these reactions include fluoride sources, nucleophiles, and acids or bases for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(2,2,2-Trifluoroethoxy)benzene-1-sulfonyl fluoride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2,2,2-Trifluoroethoxy)benzene-1-sulfonyl fluoride involves the covalent modification of serine residues in enzymes. The sulfonyl fluoride group reacts with the hydroxyl group of the serine residue, forming a stable sulfonyl enzyme derivative . This modification can inhibit the enzyme’s activity, making it a valuable tool in studying enzyme function and developing enzyme inhibitors.

Comparison with Similar Compounds

4-(2,2,2-Trifluoroethoxy)benzene-1-sulfonyl fluoride can be compared with other similar compounds, such as:

4-(2,2,2-Trifluoroethoxy)toluene: This compound has a similar trifluoroethoxy group but lacks the sulfonyl fluoride functionality.

4-(chlorosulfonyl)benzene-1-sulfonyl fluoride: This compound contains a chlorosulfonyl group instead of the trifluoroethoxy group, leading to different reactivity and applications.

1-methyl-4-(2,2,2-trifluoroethoxy)benzene: Similar to this compound but with a methyl group instead of the sulfonyl fluoride.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct reactivity and applications in scientific research.

Biological Activity

4-(2,2,2-Trifluoroethoxy)benzene-1-sulfonyl fluoride is an organic compound characterized by its sulfonyl fluoride functional group attached to a benzene ring, which is further substituted with a 2,2,2-trifluoroethoxy group. This unique structure imparts significant biological activity, particularly in the context of its electrophilic properties and reactivity with various nucleophiles. The compound's molecular formula is C10H8F3O2S, with a molecular weight of approximately 256.18 g/mol.

The sulfonyl fluoride group in this compound enables it to act as a versatile electrophile, facilitating nucleophilic substitution reactions. The trifluoroethoxy substituent enhances its electrophilicity due to its electron-withdrawing nature. This behavior is crucial for its interactions in biological systems, particularly in enzyme inhibition and drug development.

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophiles such as amines and alcohols. This reactivity allows it to participate in various biochemical pathways, including:

- Enzyme Inhibition : The compound can inhibit serine proteases and other enzymes by modifying active site residues.

- Formation of Sulfonamides : It reacts with amines to form sulfonamides, compounds that have been widely studied for their pharmacological properties.

Case Studies

Comparative Analysis

To better understand the biological implications of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 4-(Trifluoromethoxy)benzene-1-sulfonyl fluoride | Trifluoromethoxy group instead of trifluoroethoxy | Higher volatility due to smaller trifluoromethyl group |

| 4-(Phenylsulfonyl)benzene-1-sulfonyl fluoride | Contains a phenyl group instead of trifluoroethyl | Different electronic properties affecting reactivity |

| 5-Chloro-2-(trifluoroethoxy)benzene-1-sulfonyl chloride | Contains chlorine substituent | Enhanced stability and reactivity due to chlorine |

This table illustrates how variations in substituents can significantly alter the chemical behavior and potential applications of similar compounds.

Applications

The potential applications of this compound span several fields:

- Medicinal Chemistry : Its electrophilic nature makes it suitable for developing new drugs targeting various diseases.

- Biochemical Research : As a tool for studying enzyme mechanisms and protein interactions.

- Agricultural Chemistry : Potential use in developing agrochemicals that require specific electrophilic characteristics.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 4-(2,2,2-Trifluoroethoxy)benzene-1-sulfonyl fluoride, and what reaction conditions are critical for optimizing yield?

- Methodological Answer : The compound is typically synthesized via multi-step reactions starting from substituted benzene derivatives. Key steps include:

- Sulfonation : Introducing the sulfonyl fluoride group using reagents like chlorosulfonic acid, followed by fluorination with KF or analogous agents .

- Trifluoroethoxy Functionalization : Coupling 2,2,2-trifluoroethanol to the benzene ring via nucleophilic substitution or Mitsunobu reaction, requiring anhydrous conditions and catalysts like triphenylphosphine .

- Critical Conditions : Temperature control (e.g., 0–5°C during sulfonation to avoid over-sulfonation), solvent selection (e.g., dichloromethane for inert environments), and stoichiometric precision for fluorinating agents .

Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : 19F NMR is critical for verifying the trifluoroethoxy group (-OCF3) and sulfonyl fluoride (-SO2F) environments. 1H NMR resolves aromatic proton splitting patterns .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion peaks and fragmentation patterns, ensuring correct molecular formula assignment .

- Infrared (IR) Spectroscopy : Detects characteristic S=O (1360–1400 cm−1) and S-F (800–850 cm−1) stretches .

Advanced Research Questions

Q. How can competing side reactions during the sulfonation or fluorination steps be minimized?

- Methodological Answer :

- Sulfonation Control : Use slow addition of chlorosulfonic acid to prevent overheating and polysulfonation. Dilute sulfuric acid quenching at low temperatures mitigates byproduct formation .

- Fluorination Selectivity : Employ fluorinating agents (e.g., KF) in aprotic solvents (e.g., acetonitrile) to avoid hydrolysis of the sulfonyl fluoride group. Anhydrous conditions are essential .

- Monitoring : Real-time reaction monitoring via TLC or in-situ 19F NMR helps identify intermediates and adjust conditions dynamically .

Q. What strategies enhance the hydrolytic stability of sulfonyl fluoride derivatives in aqueous biological systems?

- Methodological Answer :

- Steric Shielding : Introduce bulky substituents near the sulfonyl fluoride group to sterically hinder nucleophilic attack by water .

- pH Optimization : Maintain slightly acidic buffers (pH 6–7) to slow hydrolysis, as alkaline conditions accelerate SO2F degradation .

- Co-solvents : Use organic co-solvents (e.g., DMSO or DMF) to reduce water activity in biological assays .

Q. How do electronic effects of the trifluoroethoxy group influence the reactivity of the sulfonyl fluoride moiety?

- Methodological Answer :

- Electron-Withdrawing Effects : The -OCF3 group withdraws electron density via inductive effects, polarizing the sulfonyl fluoride and enhancing its electrophilicity. This increases reactivity toward nucleophiles (e.g., serine hydrolases in activity-based protein profiling) .

- Quantitative Analysis : Hammett substituent constants (σmeta) correlate with reaction rates in nucleophilic substitution studies. Computational modeling (DFT) predicts activation barriers for specific biological targets .

Q. Data Contradiction Analysis

Q. Discrepancies in reported yields for trifluoroethoxybenzene intermediates: How to resolve?

- Methodological Answer :

- Source Analysis : Variations often arise from differences in solvent purity (e.g., trace water in DMF reduces coupling efficiency) or catalyst loading .

- Reproducibility : Strict adherence to anhydrous protocols and rigorous substrate purification (e.g., column chromatography) improves yield consistency .

- Case Study : A 2025 study achieved 85% yield using freshly distilled 2,2,2-trifluoroethanol, versus 60% with commercial-grade reagent .

Properties

Molecular Formula |

C8H6F4O3S |

|---|---|

Molecular Weight |

258.19 g/mol |

IUPAC Name |

4-(2,2,2-trifluoroethoxy)benzenesulfonyl fluoride |

InChI |

InChI=1S/C8H6F4O3S/c9-8(10,11)5-15-6-1-3-7(4-2-6)16(12,13)14/h1-4H,5H2 |

InChI Key |

IWXMXPBZERZLQH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1OCC(F)(F)F)S(=O)(=O)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.